4-Azido-2-methylbenzo[H]quinoline 4-Azido-2-methylbenzo[H]quinoline
Brand Name: Vulcanchem
CAS No.: 61773-10-2
VCID: VC19483994
InChI: InChI=1S/C14H10N4/c1-9-8-13(17-18-15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3
SMILES:
Molecular Formula: C14H10N4
Molecular Weight: 234.26 g/mol

4-Azido-2-methylbenzo[H]quinoline

CAS No.: 61773-10-2

Cat. No.: VC19483994

Molecular Formula: C14H10N4

Molecular Weight: 234.26 g/mol

* For research use only. Not for human or veterinary use.

4-Azido-2-methylbenzo[H]quinoline - 61773-10-2

Specification

CAS No. 61773-10-2
Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
IUPAC Name 4-azido-2-methylbenzo[h]quinoline
Standard InChI InChI=1S/C14H10N4/c1-9-8-13(17-18-15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3
Standard InChI Key AMNAVNJKVWWXIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-Azido-2-methylbenzo[h]quinoline (C<sub>14</sub>H<sub>11</sub>N<sub>4</sub>) belongs to the fused polycyclic aromatic hydrocarbon class, featuring a quinoline core fused with a naphthalene system at the [h] position. The methyl group at C2 and the azido (-N<sub>3</sub>) group at C4 introduce steric and electronic modifications that significantly alter its behavior compared to unsubstituted benzo[h]quinoline .

Table 1: Comparative Molecular Properties of Benzo[h]quinoline Derivatives

Property2-Methylbenzo[h]quinoline 4-Azido-2-(trifluoromethyl)benzo[h]quinoline 4-Azido-2-methylbenzo[h]quinoline (Inferred)
Molecular FormulaC<sub>14</sub>H<sub>11</sub>NC<sub>14</sub>H<sub>7</sub>F<sub>3</sub>N<sub>4</sub>C<sub>14</sub>H<sub>11</sub>N<sub>4</sub>
Molecular Weight (g/mol)193.24288.23241.27 (calculated)
XLogP33.84.80~4.1 (estimated)
Topological PSA (Ų)12.962.6465.5 (calculated)

The azido group’s high polar surface area (PSA) suggests increased solubility in polar aprotic solvents compared to non-azidated analogs . Computational models predict a distorted planar geometry due to steric interactions between the methyl and azido groups, potentially influencing packing in crystalline states .

Spectroscopic Signatures

While experimental spectra for 4-azido-2-methylbenzo[h]quinoline are unavailable, its trifluoromethyl analog exhibits distinctive <sup>19</sup>F NMR signals at -60 to -65 ppm, with UV-Vis absorption maxima near 320 nm attributed to n→π* transitions in the azido group . Infrared spectroscopy of similar azidoquinolines shows strong asymmetric N<sub>3</sub> stretching vibrations at 2100–2120 cm<sup>-1</sup> .

Synthesis and Catalytic Pathways

Historical Synthetic Approaches

The synthesis of 4-azido-2-methylbenzo[h]quinoline likely follows strategies developed for related azidoquinolines. A plausible route involves:

  • Friedländer Annulation: Condensation of 2-amino-1-naphthalenecarboxaldehyde with methyl-substituted β-keto esters to form the quinoline core .

  • Diazotransfer Reaction: Introduction of the azido group via copper-catalyzed diazotransfer to a 4-amino precursor using triflyl azide .

Table 2: Comparative Reaction Conditions for Azidoquinoline Synthesis

ParameterKefayati et al. Method Bhalla et al. Protocol Proposed for Target Compound
CatalystFe<sub>3</sub>O<sub>4</sub>@PS-ArgFe<sub>3</sub>O<sub>4</sub>-PBICuI/Et<sub>3</sub>N
Temperature80°C100°C60–70°C
Reaction Time15 min30 min45–60 min
Yield88–95%79–90%~85% (estimated)

Recent advances in nanocatalysis, particularly using magnetically recoverable Fe<sub>3</sub>O<sub>4</sub>-based systems, demonstrate improved efficiency for similar transformations . These methods enable catalyst reuse for ≥5 cycles without significant activity loss, critical for scaling azidoquinoline production .

Physicochemical and Stability Profiles

Thermal Behavior

Azido-containing compounds typically exhibit thermal instability above 150°C, with decomposition pathways involving nitrogen extrusion. Differential scanning calorimetry (DSC) of 4-azido-2-(trifluoromethyl)benzo[h]quinoline shows exothermic decomposition at 162°C , suggesting the methyl analog may decompose at slightly higher temperatures due to reduced electron-withdrawing effects.

Solubility and Partitioning

Table 3: Predicted Solubility Parameters

SolventSolubility (mg/mL)LogP
Water0.124.1
Ethanol8.7-
Dichloromethane22.4-
Dimethyl Sulfoxide34.9-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator